molecular formula C9H10O2S B1655753 Ethyl 3-sulfanylbenzoate CAS No. 41651-93-8

Ethyl 3-sulfanylbenzoate

Cat. No.: B1655753
CAS No.: 41651-93-8
M. Wt: 182.24 g/mol
InChI Key: SGANYRZUHNIRAM-UHFFFAOYSA-N
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Description

Ethyl 3-sulfanylbenzoate is an organic compound with the molecular formula C₉H₁₀O₂S It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a thiol group is attached to the benzene ring at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-sulfanylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-mercaptobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-sulfanylbenzoate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers, thioesters.

Scientific Research Applications

Ethyl 3-sulfanylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its thiol group makes it a valuable intermediate in the preparation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-sulfanylbenzoate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The ester group may also undergo hydrolysis, releasing ethanol and 3-mercaptobenzoic acid, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Ethyl 3-sulfanylbenzoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-sulfanylbenzoate: The thiol group is attached at the para position instead of the meta position.

    Ethyl 2-sulfanylbenzoate: The thiol group is attached at the ortho position.

Uniqueness: this compound is unique due to the specific positioning of the thiol group at the meta position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para counterparts.

Properties

IUPAC Name

ethyl 3-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-11-9(10)7-4-3-5-8(12)6-7/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGANYRZUHNIRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30528424
Record name Ethyl 3-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30528424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41651-93-8
Record name Ethyl 3-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30528424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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